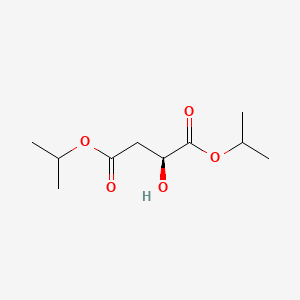
(-)-Diisopropyl-L-Malate
概要
説明
(-)-Diisopropyl-L-Malate is an organic compound that belongs to the class of malate esters. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various chemical and biological applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
(-)-Diisopropyl-L-Malate can be synthesized through the esterification of (S)-malic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of diisopropyl (S)-(-)-malate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.
化学反応の分析
Types of Reactions
(-)-Diisopropyl-L-Malate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diisopropyl oxaloacetate.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Diisopropyl oxaloacetate.
Reduction: this compound alcohol.
Substitution: Various substituted malate esters depending on the nucleophile used.
科学的研究の応用
(-)-Diisopropyl-L-Malate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in studies related to enzyme kinetics and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a chiral auxiliary in pharmaceutical synthesis.
Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds.
作用機序
The mechanism of action of diisopropyl (S)-(-)-malate involves its interaction with specific molecular targets, such as enzymes involved in metabolic pathways. The compound can act as a substrate or inhibitor, depending on the context of the reaction. Its chiral nature allows it to interact selectively with other chiral molecules, influencing the outcome of biochemical processes.
類似化合物との比較
Similar Compounds
Diisopropyl ®-(+)-malate: The enantiomer of diisopropyl (S)-(-)-malate, with similar chemical properties but different biological activities.
Diethyl (S)-(-)-malate: Another ester of (S)-malic acid, with ethyl groups instead of isopropyl groups.
Dimethyl (S)-(-)-malate: Similar to diisopropyl (S)-(-)-malate but with methyl groups.
Uniqueness
(-)-Diisopropyl-L-Malate is unique due to its specific chiral configuration and the presence of isopropyl groups, which influence its reactivity and interactions with other molecules. Its distinct properties make it valuable in various research and industrial applications.
特性
IUPAC Name |
dipropan-2-yl (2S)-2-hydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O5/c1-6(2)14-9(12)5-8(11)10(13)15-7(3)4/h6-8,11H,5H2,1-4H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYVHRFVONMVDGK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CC(C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)C[C@@H](C(=O)OC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462659 | |
| Record name | Diisopropyl (S)-(-)-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83541-68-8 | |
| Record name | Diisopropyl (S)-(-)-malate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropyl (S)-(-)-malate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diisopropyl (S)-(-)-malate function as a chiral auxiliary in asymmetric synthesis?
A1: Diisopropyl (S)-(-)-malate acts as a chiral auxiliary by forming diastereomeric intermediates with racemic mixtures of α-bromo esters like α-bromo phenylacetic acid. [] This formation is facilitated by coupling agents like DCC and DMAP. [] These diastereomers exhibit different reactivities towards nucleophiles, enabling dynamic kinetic resolution. [] Essentially, one diastereomer reacts faster with the nucleophile, driving the reaction equilibrium towards its formation and resulting in an enantioenriched product. [] The research highlights the successful application of Diisopropyl (S)-(-)-malate in the dynamic kinetic resolution of α-bromo esters with arylamines, leading to the synthesis of chiral N-aryl amino acid derivatives. [, ]
Q2: What is the role of additives like TBAI and DIEA in reactions involving Diisopropyl (S)-(-)-malate as a chiral auxiliary?
A2: The research indicates that additives like tetrabutylammonium iodide (TBAI) and diisopropylethylamine (DIEA) play crucial roles in optimizing both the rate and stereoselectivity of the substitution reaction involving Diisopropyl (S)-(-)-malate-derived α-bromo esters. [] TBAI, as a source of iodide ions, likely facilitates the formation of a more reactive α-iodo ester intermediate. [] DIEA, being a base, likely assists in the deprotonation of the amine nucleophile, enhancing its reactivity. [] The absence or presence of these additives significantly impacts the diastereomeric ratio of the final product, underscoring their importance in the reaction mechanism. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


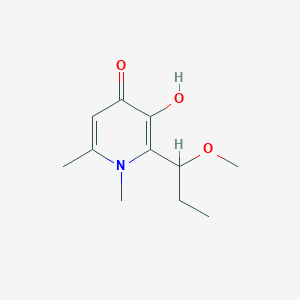


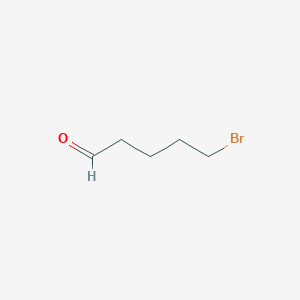
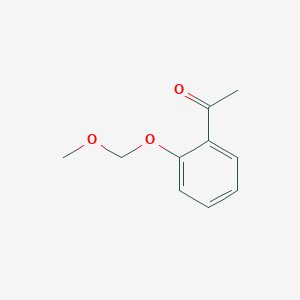
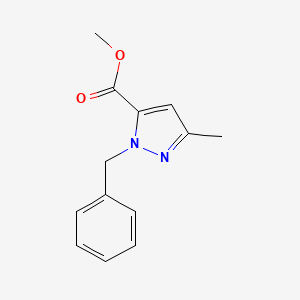
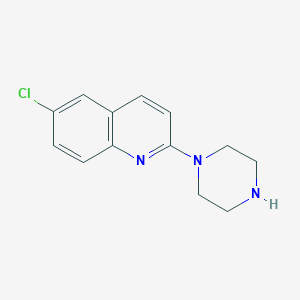
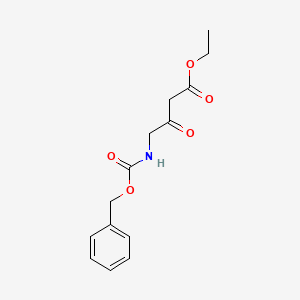
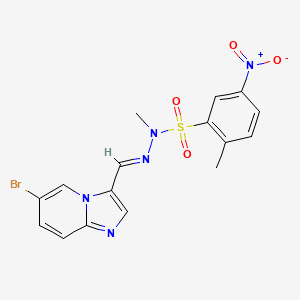
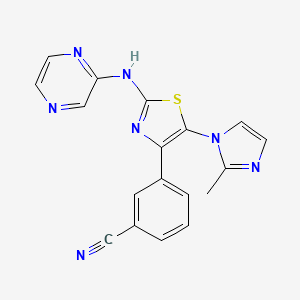
![4,5-Dichloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1354064.png)
![7-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1354066.png)
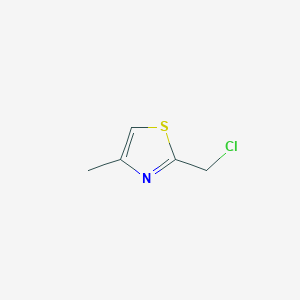
![7-Chlorothieno[3,2-b]pyridine](/img/structure/B1354074.png)
